5-Fluoro-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine
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Overview
Description
5-Fluoro-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine core substituted with fluorine, phenyl, and piperazine groups, making it a molecule of interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenating agents, organometallic reagents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, commonly using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
5-Fluoro-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine can be compared with other pyrimidine derivatives, such as:
- 5-Fluoro-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methylpyrimidine
- 5-Fluoro-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-chloropyrimidine .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H20FN5O |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C19H20FN5O/c1-14-16(11-23-26-14)12-24-7-9-25(10-8-24)19-17(20)18(21-13-22-19)15-5-3-2-4-6-15/h2-6,11,13H,7-10,12H2,1H3 |
InChI Key |
MBYCFBLXJKBSDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Origin of Product |
United States |
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